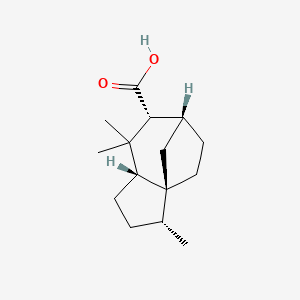
(3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid is a complex organic compound with a unique structure It belongs to the class of azulene derivatives, which are known for their distinctive blue color and aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Purification methods, including chromatography and crystallization, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Halides, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Azulene: A parent compound with a similar structure but lacking the carboxylic acid group.
Guaiol: A sesquiterpene alcohol with a similar bicyclic structure.
Cedrol: Another sesquiterpene with a similar framework but different functional groups.
Uniqueness
(3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
155178-07-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8R)-2,6,6-trimethyltricyclo[6.2.1.01,5]undecane-7-carboxylic acid |
InChI |
InChI=1S/C15H24O2/c1-9-4-5-11-14(2,3)12(13(16)17)10-6-7-15(9,11)8-10/h9-12H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11-,12+,15+/m1/s1 |
InChI Key |
VBYJBDDEWRMLJX-CYRTVHNOSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@]13CC[C@H](C3)[C@H](C2(C)C)C(=O)O |
Canonical SMILES |
CC1CCC2C13CCC(C3)C(C2(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
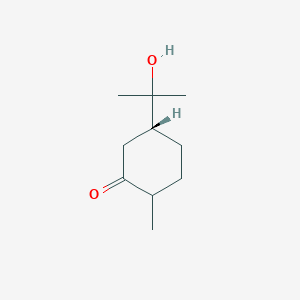

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
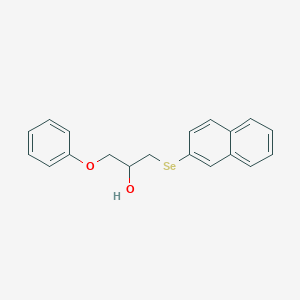


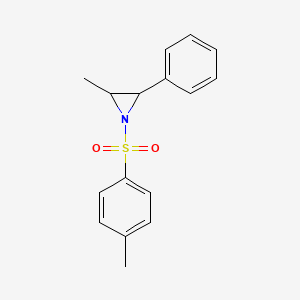
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
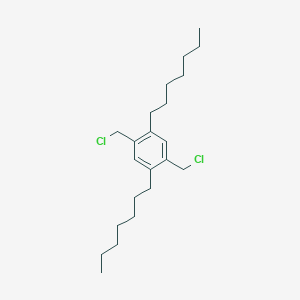
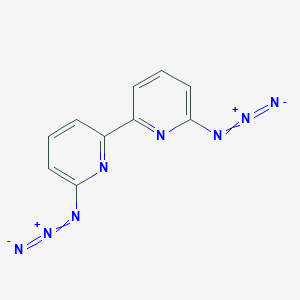
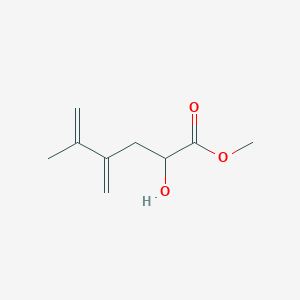
![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
